3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole
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Overview
Description
3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE is a complex organic compound that features a unique combination of functional groups, including nitro, trichloromethyl, and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with sodium azide in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of p-toluenesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The benzopyran moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as DMSO and DMF are often used due to their ability to dissolve a wide range of organic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the trichloromethyl group can yield a carboxylic acid derivative.
Scientific Research Applications
3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structure and potential biological activity.
Agrochemicals: It can be used in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of new materials with unique properties, such as high thermal stability and low friction sensitivity.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-NITRO-2-PYRIDYL-1-METHANOL: This compound has a similar nitro group and pyridyl moiety but lacks the trichloromethyl and benzopyran groups.
2,3-DICHLORO-5-(TRIFLUOROMETHYL)-PYRIDINE: This compound has a trifluoromethyl group instead of a trichloromethyl group and lacks the benzopyran moiety.
Uniqueness
The uniqueness of 3,5-DIMETHYL-4-[3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-1H-PYRAZOLE lies in its combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H14Cl3N3O3 |
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Molecular Weight |
390.6 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole |
InChI |
InChI=1S/C15H14Cl3N3O3/c1-7-11(8(2)20-19-7)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)21(22)23/h3-6,12-14H,1-2H3,(H,19,20)/t12-,13-,14-/m0/s1 |
InChI Key |
ZKGPNAAQFFQKFI-IHRRRGAJSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)[C@H]2[C@@H]([C@H](OC3=CC=CC=C23)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)C)C2C(C(OC3=CC=CC=C23)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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